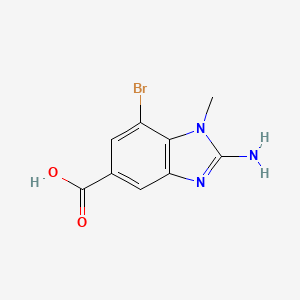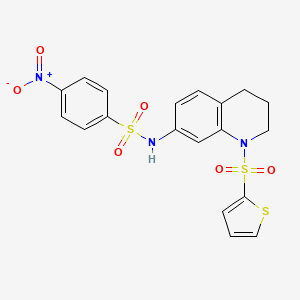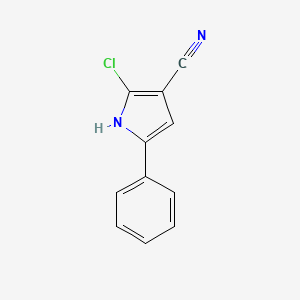
Acide 2-amino-7-bromo-1-méthylbenzimidazole-5-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid”, also known as ABMC, is an unusual compound with a cyclic structure. It’s a derivative of the amino acid lysine . It has potential applications in various fields.
Synthesis Analysis
The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
The molecular weight of “2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid” is 270.086. It has a cyclic structure.Chemical Reactions Analysis
Various reactions like the Katrizky reaction, Haloform reaction, and nucleophilic substitution reactions, have been explored within this realm . Reactive PS-MS innovatively leverages these diverse chemical reactions to enhance the detection and quantification of analytes .Physical And Chemical Properties Analysis
The physical form of “2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid” is powder . More detailed physical and chemical properties are not available in the search results.Mécanisme D'action
The mechanism of action of 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties that may help protect against oxidative stress, which is a common factor in neurodegenerative diseases.
Biochemical and Physiological Effects
2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid in lab experiments is its high purity and stability, which makes it easy to handle and store. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid. One area of interest is its potential use in developing new anti-cancer drugs that target specific enzymes involved in cancer cell growth. Additionally, this compound may have potential applications in treating other neurodegenerative diseases besides Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various scientific fields.
In conclusion, 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid is a promising compound that has potential applications in various scientific fields. Its unique biochemical and physiological effects make it a promising candidate for future research, and further studies are needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid involves the reaction of 2-amino-5-bromo-1-methylbenzimidazole with diethyl oxalate in the presence of sodium hydride. This reaction leads to the formation of the desired product with a yield of around 70-80%.
Applications De Recherche Scientifique
Inhibiteurs de corrosion
Les composés benzimidazoliques, y compris « l'acide 2-amino-7-bromo-1-méthylbenzimidazole-5-carboxylique », ont été mentionnés dans la littérature comme inhibiteurs de corrosion pour les aciers, les métaux purs et les alliages . Ils sont efficaces dans des milieux acides extrêmement agressifs et corrosifs tels que 1 M HCl, 1 M HNO3, 1,5 M H2SO4, des milieux basiques, 0,1 M NaOH ou des solutions salines . Ils agissent comme des inhibiteurs de type mixte, présentant un effet inhibiteur plus marqué sur la réaction cathodique que sur la réaction anodique .
Synthèse de nouveaux composés hétérocycliques
“L'this compound” peut être utilisé comme matière première pour synthétiser de nouveaux dérivés de l'acrylonitrile et utiliser ces dérivés pour préparer de nouveaux composés hétérocycliques . Le précurseur clé N-(1H-benzimidazole-2-yl)carbonylhydrazonoyl cyanure (2) est préparé par diazotation de la 2-aminobenzimidazole (1) avec le malononitrile dans la pyridine .
Dépistage de l'activité biologique
Les nouveaux composés hétérocycliques synthétisés à partir de “l'this compound” peuvent être évalués pour leur fonction de dépistage de l'activité biologique . Par exemple, le composé 14 s'est avéré avoir une activité ABTS et antitumorale significativement plus élevée que les autres composés .
Activité antitumorale
Les composés nouvellement synthétisés ont été testés pour leur activité antitumorale sur quatre lignées cellulaires : VERO (cellules épithéliales rénales de singe vert africain), MCF-7 (lignée cellulaire de cancer du sein humain), WI-38 (lignée cellulaire de fibroblastes pulmonaires humains) et HepG2 (lignée cellulaire de carcinome hépatocellulaire humain) . Les composés 9, 11, 15, 16, 22, 23, 24 et 25 se sont avérés être puissants contre la lignée cellulaire HepG2, tandis que les composés 16, 22 et 25 sont puissants contre la lignée cellulaire WI-38 . De plus, les composés 16 et 22 se sont avérés être hautement résistants à la lignée cellulaire VERO . D'autre part, les composés 7, 14, 15, 16 et 22 ont un effet fort sur la lignée cellulaire MCF-7, tandis que le reste des composés ont un effet modéré sur la lignée cellulaire MCF-7 .
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-7-5(10)2-4(8(14)15)3-6(7)12-9(13)11/h2-3H,1H3,(H2,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWLRUVIZQIWDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)C(=O)O)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2385080.png)

![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)

![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)
![Ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]amino]acetate](/img/structure/B2385086.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)

![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2385091.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)

![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)
